molecular formula C12H14N2O3S B5204796 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate

カタログ番号 B5204796
分子量: 266.32 g/mol
InChIキー: KIDXIMLQNCLUNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(Aminocarbonyl)amino]tetrahydro-3-thienyl benzoate, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B-cell malignancies.

作用機序

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate works by irreversibly binding to the active site of BTK, preventing its phosphorylation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate demonstrated dose-dependent inhibition of BTK activity and decreased proliferation of B-cells. 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also showed minimal off-target effects on other kinases, indicating a high degree of selectivity for BTK. In addition, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate was well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has several advantages for laboratory experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and synergistic effects with other targeted therapies. However, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also has some limitations, such as its moderate yield in synthesis and the need for further optimization of dosing regimens in clinical trials.

将来の方向性

There are several potential future directions for the development of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate as a therapeutic agent. One area of focus is the optimization of dosing regimens and combination therapies in clinical trials, with the goal of achieving maximum efficacy and minimal toxicity. Another area of interest is the investigation of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and marginal zone lymphoma. Additionally, the development of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate analogs with improved pharmacokinetic properties and potency is an area of active research.

合成法

The synthesis of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate involves a multi-step process, starting with the preparation of the key intermediate 4-[(aminocarbonyl)amino]tetrahydro-3-thiophenecarboxylic acid. This intermediate is then coupled with benzoic acid using standard peptide coupling reagents to yield the final product, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate. The overall yield of the synthesis is moderate, but improvements in the process have been reported in recent literature.

科学的研究の応用

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cells. 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also showed synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

特性

IUPAC Name

[4-(carbamoylamino)thiolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c13-12(16)14-9-6-18-7-10(9)17-11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXIMLQNCLUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Carbamoylamino)thiolan-3-yl] benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。